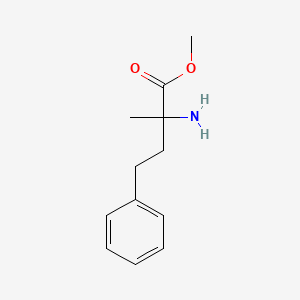

Methyl 2-amino-2-methyl-4-phenylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

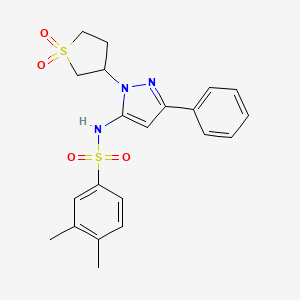

Methyl 2-amino-2-methyl-4-phenylbutanoate is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It falls under the category of α-amino acids and is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a butanoate backbone .

Synthesis Analysis

The synthesis of Methyl 2-amino-2-methyl-4-phenylbutanoate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it is typically prepared through esterification and subsequent amidation reactions. Researchers often use protecting groups to selectively modify functional groups during the synthesis .

Molecular Structure Analysis

Chemical Reactions Analysis

科学的研究の応用

Chemical Properties and Reactions

Methyl 2,4-dioxo-4-phenylbutanoate and its derivatives exhibit significant chemical reactivity, forming complex compounds when reacted with aromatic aldehydes and propane-1,2-diamine. These reactions result in the formation of pyrrol-2-ones with diverse structures and potential applications, as demonstrated in the study by Gein et al. (2010). The research highlights the compound's versatility in organic synthesis and its potential in creating various chemically active molecules (Gein, Kasimova, Aliev, & Vakhrin, 2010).

Biochemical and Medicinal Chemistry

The compound plays a crucial role in inhibiting MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The unique mechanism of action of these inhibitors, involving CoA adducts, provides a foundation for developing novel antibacterial agents and suggests a general approach to creating potent inhibitors for acyl-CoA binding enzymes (Li et al., 2011).

Computational Studies and Molecular Docking

The compound and its functional derivatives have been extensively analyzed through computational methods like DFT calculations, providing insights into their molecular geometry, vibrational frequencies, and potential as drug candidates. Molecular docking methods have further underscored their relevance in the pharmaceutical industry, highlighting their interactions with various receptors and their potential efficacy as drugs (Raajaraman, Sheela, & Muthu, 2019).

Synthesis and Structural Analysis

The compound's structural versatility is evident in its use for synthesizing complex molecules like N-(α-bromoacyl)-α-amino esters, which have been investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. The detailed structural characterization of these molecules underscores the compound's utility in synthesizing bioactive molecules (Yancheva et al., 2015).

Organotin(IV) Complexes and Anticancer Research

Methyl 2-amino-2-methyl-4-phenylbutanoate derivatives have been utilized in the synthesis of organotin(IV) complexes, demonstrating significant cytotoxic activity against various human tumor cell lines. This suggests its potential application in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

特性

IUPAC Name |

methyl 2-amino-2-methyl-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(13,11(14)15-2)9-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOYVNLUCJDVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-methyl-4-phenylbutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrobromide](/img/no-structure.png)

![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2764443.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)

![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)

![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)

![5-isopropyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2764455.png)